molecular formula C23H17FN2O2 B11183247 4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

Cat. No.: B11183247
M. Wt: 372.4 g/mol
InChI Key: XMCLQHQUICWXGX-UHFFFAOYSA-N
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Description

4-AMINO-7-(2-FLUOROPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE is a complex heterocyclic compound that belongs to the class of furoquinolines. This compound is characterized by its fused tricyclic structure, which includes a furan ring, a quinoline ring, and various substituents such as amino, fluorophenyl, and phenyl groups. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and pharmacology.

Preparation Methods

The synthesis of 4-AMINO-7-(2-FLUOROPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure sequence to afford the furoquinoline core . The reaction conditions often include the use of catalysts such as Yb(OTf)3 and solvents like 1,2-dichloroethane (DCE) under air at elevated temperatures .

Chemical Reactions Analysis

4-AMINO-7-(2-FLUOROPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives with altered electronic properties.

    Cyclization: The furoquinoline core can undergo further cyclization reactions to form more complex polycyclic structures.

Scientific Research Applications

4-AMINO-7-(2-FLUOROPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-7-(2-FLUOROPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it can modulate signaling pathways involved in inflammation and immune responses, contributing to its anti-inflammatory and immunomodulatory effects.

Comparison with Similar Compounds

4-AMINO-7-(2-FLUOROPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE can be compared with other similar compounds, such as:

    Quinolines: Quinolines are a class of compounds with a similar bicyclic structure.

    Furoquinolines: Furoquinolines, like the compound , are characterized by a fused furan and quinoline ring system.

    Fluoroquinolones: Fluoroquinolones are a subclass of quinolines that contain a fluorine atom.

The uniqueness of 4-AMINO-7-(2-FLUOROPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE lies in its specific substitution pattern and the presence of both amino and fluorophenyl groups, which contribute to its distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C23H17FN2O2

Molecular Weight

372.4 g/mol

IUPAC Name

4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one

InChI

InChI=1S/C23H17FN2O2/c24-17-9-5-4-8-15(17)14-10-18-21(19(27)11-14)22(25)16-12-20(28-23(16)26-18)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2,(H2,25,26)

InChI Key

XMCLQHQUICWXGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C3C(=C2N)C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5F

Origin of Product

United States

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